
Gliclazide Impurity D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gliclazide Impurity D, also known as N-[(4-methylphenyl)sulfonyl]hexahydrocyclopenta[c]pyrrol-2(1H)-carboxamide, is a specified impurity of the oral hypoglycemic agent gliclazide. Gliclazide is used to treat type 2 diabetes mellitus by stimulating the pancreas to produce more insulin. Impurities like this compound are important to identify and quantify to ensure the safety and efficacy of the pharmaceutical product.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Gliclazide Impurity D involves several steps. One method starts with the reaction of p-toluenesulfonylurea with hydrazine hydrate to form an intermediate compound. This intermediate is then reacted with 1,2-cyclopentane dicarboxylic anhydride to produce another intermediate. Finally, this intermediate is reduced to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. Advanced techniques like high-performance liquid chromatography (HPLC) are used to monitor the purity and concentration of the impurity during production .
Analyse Chemischer Reaktionen
Chemical Reactions of Gliclazide Impurity D
This compound can undergo several chemical reactions, including oxidation, reduction, and substitution.
- Oxidation: Exposure to oxidizing agents like hydrogen peroxide (H₂O₂) can lead to the formation of different degradation products.
- Reduction: Reduction reactions can modify the sulfonyl group or other functional groups in the molecule using reducing agents like sodium borohydride (NaBH₄).
- Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or other reactive sites under acidic or basic conditions.
Formation of this compound
This compound can form during the degradation of gliclazide through hydrolysis followed by oxidation . In a study on nitrosamine formation pathways, in silico predictions showed that gliclazide could degrade into a hydrazine structure (D1), which, upon oxidation, produces an N-nitrosamine structure known as gliclazide impurity B. In contrast, another degradation product (D2) did not undergo further degradation unless it transformed into D1 through hydrolysis. Experiments confirmed that in the presence of hydrogen peroxide (H₂O₂), D1 oxidized to form gliclazide impurity B .
Factors Influencing the Formation of this compound
The formation of this compound is influenced by factors such as pH and the presence of oxidizing agents. For instance, the in silico prediction indicated that the step score for the degradation pathway from D1 to gliclazide impurity B varied under different pH conditions, with higher scores (indicating a greater likelihood of reaction) at alkaline pH . The presence of hydrogen peroxide (H₂O₂) also promotes the formation of this compound .
Prevention of N-Nitrosamine Contamination
To prevent N-nitrosamine contamination, avoiding alkaline conditions and excipients containing H₂O₂ during drug production and storage is one effective approach .
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Mechanism of Action
Gliclazide Impurity D is chemically identified as N-[(4-methylphenyl)sulfonyl]hexahydrocyclopenta[c]pyrrol-2(1H)-carboxamide. It shares a mechanism of action similar to gliclazide, targeting the β cell sulfonylurea receptor (SUR1). By binding to this receptor, this compound facilitates the closure of ATP-sensitive potassium channels, leading to the depolarization of β cells and subsequent insulin secretion from the pancreas.
Stability and Degradation Studies
Research indicates that this compound plays a crucial role in stability studies of gliclazide. For instance, various studies have utilized thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to assess the degradation of gliclazide under different stress conditions such as acidic and alkaline environments. These studies have shown that gliclazide is more susceptible to degradation compared to its analogs like glipizide, particularly under alkaline conditions .
Key Findings from Stability Studies:
- Degradation Rates : Gliclazide has been observed to degrade significantly under acidic conditions, with over 98% degradation noted in some studies .
- Analytical Methods : Advanced methods such as HPLC-UV have been developed for simultaneous determination of gliclazide and its impurities, including this compound, ensuring accurate quantification in pharmaceutical formulations .
Several case studies highlight the importance of monitoring this compound in commercial formulations:
- Stability Testing in Formulations : A study assessed the stability of gliclazide when combined with metformin under various pH conditions. Results indicated significant degradation rates for gliclazide, emphasizing the need for careful formulation strategies to enhance stability .
- Quality Control Assessments : In routine quality control processes, this compound was monitored alongside other impurities to ensure that all levels were compliant with pharmacopoeial standards. This practice is essential for maintaining the therapeutic efficacy and safety of gliclazide products .
Wirkmechanismus
The mechanism of action of Gliclazide Impurity D is not well-studied, as it is primarily an impurity rather than an active pharmaceutical ingredient. its presence can affect the overall stability and efficacy of gliclazide by interacting with the drug or other components in the formulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Gliclazide Impurity A
- Gliclazide Impurity C
- Gliclazide Impurity F
Uniqueness
Gliclazide Impurity D is unique due to its specific chemical structure, which includes a hexahydrocyclopenta[c]pyrrol-2(1H)-carboxamide moiety. This structure differentiates it from other impurities and can influence its reactivity and interactions in pharmaceutical formulations .
Conclusion
This compound plays a crucial role in the pharmaceutical industry by helping to ensure the safety and efficacy of gliclazide. Understanding its synthesis, reactions, and applications is essential for the development of high-quality pharmaceutical products.
Biologische Aktivität
Gliclazide Impurity D (CAS Number: 1136426-19-1) is a notable impurity associated with the antidiabetic drug gliclazide, which is primarily used in the management of type 2 diabetes mellitus. Understanding the biological activity of this impurity is crucial for ensuring the safety and efficacy of gliclazide formulations. This article explores the biological activity, pharmacological implications, and potential therapeutic relevance of this compound, drawing on diverse sources and research findings.
Molecular Characteristics:
These properties indicate that this compound is structurally similar to gliclazide but may exhibit different pharmacokinetic and pharmacodynamic profiles.
Pharmacological Studies
-
In Vitro Studies:
- Research has shown that gliclazide and its impurities can affect glucose metabolism and insulin secretion. However, specific data on this compound's direct effects on these processes are scarce.
- A study highlighted that metabolites of gliclazide produced by gut microbiota could have improved pharmacological profiles compared to the parent drug, suggesting that impurities might also play a role in overall drug efficacy .
-
In Vivo Studies:
- Animal studies indicated that gliclazide's bioavailability can be influenced by gut microbiota, with implications for how impurities like this compound may alter therapeutic outcomes .
- Probiotic treatments have shown to modulate the absorption of gliclazide in healthy versus diabetic rats, indicating a complex interaction between drug impurities and gut health .
Clinical Relevance
- A systematic review compared gliclazide with other insulinotropic agents, noting variances in efficacy and safety profiles that could be partially attributed to impurities like this compound . This suggests that impurities may influence clinical outcomes and patient responses to treatment.
Regulatory Considerations
- The presence of impurities in pharmaceutical formulations raises concerns regarding their impact on drug quality and patient safety. Regulatory agencies require thorough characterization of all components, including impurities like this compound, to ensure consistent therapeutic effects .
Data Table: Comparative Analysis of Gliclazide and this compound
Property | Gliclazide | This compound |
---|---|---|
Molecular Formula | C15H21N3O3S | C15H20N2O3S |
Molecular Weight | 323.41 g/mol | 308.40 g/mol |
Purity | >95% | >95% |
Mechanism of Action | Insulin secretion stimulation | Unknown; potential modulation |
Clinical Relevance | Established antidiabetic agent | Limited data available |
Eigenschaften
CAS-Nummer |
1136426-19-1 |
---|---|
Molekularformel |
C15H20N2O3S |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
N-(4-methylphenyl)sulfonyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxamide |
InChI |
InChI=1S/C15H20N2O3S/c1-11-5-7-14(8-6-11)21(19,20)16-15(18)17-9-12-3-2-4-13(12)10-17/h5-8,12-13H,2-4,9-10H2,1H3,(H,16,18) |
InChI-Schlüssel |
PKQBPWYWZYXMOA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N2CC3CCCC3C2 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.